molecular formula C12H8Cl2N2O3S B14725817 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid CAS No. 6308-27-6

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B14725817
CAS No.: 6308-27-6
M. Wt: 331.2 g/mol
InChI Key: UJYUEMDHZIHMCJ-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and a dihydropyrimidine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a thiol compound under basic conditions to form the dichlorobenzyl sulfide intermediate.

    Cyclization to Form the Dihydropyrimidine Ring: The dichlorobenzyl sulfide intermediate is then subjected to a cyclization reaction with a suitable precursor, such as urea or thiourea, in the presence of a catalyst to form the dihydropyrimidine ring.

    Oxidation and Carboxylation: The resulting dihydropyrimidine compound is oxidized to introduce the oxo group, followed by carboxylation to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various cellular pathways, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid methyl ester: A methyl ester derivative with similar properties.

    2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxamide: An amide derivative with potential biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6308-27-6

Molecular Formula

C12H8Cl2N2O3S

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H8Cl2N2O3S/c13-7-2-1-6(8(14)3-7)5-20-12-15-9(11(18)19)4-10(17)16-12/h1-4H,5H2,(H,18,19)(H,15,16,17)

InChI Key

UJYUEMDHZIHMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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